Egis-8332 - 220725-87-1

Egis-8332

Catalog Number: EVT-267214
CAS Number: 220725-87-1
Molecular Formula: C20H18N4O3
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EGIS-8332 is a potent and selective non-competitive AMPA receptor antagonist. EGIS-8332 inhibits AMPA/kainate ion channels and cell death. EGIS-8332 inhibited AMPA currents in rat cerebellar Purkinje cells and inhibited the AMPA- and quisqualate-induced excitotoxicity in primary cultures of telencephalon neurons (IC(50)=5.1-9.0 microM), in vitro. EGIS-8332 seems suitable for further development for the treatment of epilepsy, ischaemia and stroke based on its efficacy in a variety of experimental disease models, and on its low side effect potential.
Source and Classification

EGIS-8332 is classified as a 2,3-benzodiazepine derivative, specifically identified by its IUPAC name: 7-acetyl-5-(4-aminophenyl)-8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-8-carbonitrile. Its chemical formula is C20H18N4O3C_{20}H_{18}N_{4}O_{3} with a molecular weight of 362.4 g/mol. The compound is known to selectively inhibit AMPA/kainate ion channels, thereby preventing excitotoxicity in neuronal cells .

Synthesis Analysis

The synthesis of EGIS-8332 involves several key steps that optimize its pharmacological profile. The compound was developed through a series of modifications to existing 2,3-benzodiazepine structures to enhance its efficacy as an AMPA receptor antagonist.

Synthesis Methodology

  1. Starting Materials: The synthesis begins with readily available benzodiazepine precursors.
  2. Reagents: Key reagents include acetic anhydride for acetylation and cyanide sources for the introduction of the carbonitrile group.
  3. Conditions: The synthesis typically requires controlled temperatures and specific pH conditions to ensure high yields and purity.
  4. Purification: Post-synthesis, EGIS-8332 is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve >98% purity .
Molecular Structure Analysis

The molecular structure of EGIS-8332 features a complex arrangement that includes:

  • A benzodiazepine core which contributes to its receptor binding properties.
  • A dioxole ring, enhancing stability and solubility.
  • An acetyl group which may influence the pharmacokinetics.

Structural Data

  • InChI Key: CBHCOCUJJQDHSR-UHFFFAOYSA-N
  • SMILES Notation: CC(=O)N1C(CC2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)(C)C#N

The structural configuration allows for non-competitive binding at the AMPA receptor site, distinguishing it from other antagonists that may exhibit use-dependent inhibition .

Chemical Reactions Analysis

EGIS-8332 participates in several chemical reactions primarily related to its role as an antagonist:

  1. Inhibition of AMPA Receptors: It inhibits AMPA currents in neuronal cells, effectively blocking excitatory neurotransmission.
  2. Neuroprotective Mechanisms: The compound reduces neuronal loss following ischemic events by modulating ion channel activity and preventing calcium overload within cells .
  3. Anticonvulsant Activity: EGIS-8332 demonstrates efficacy in various seizure models by reducing seizure activity through its action on AMPA receptors .

Reaction Parameters

The effective concentration (IC50) for inhibiting AMPA-induced excitotoxicity ranges between 5.1 to 9.0 µM, indicating a potent action at low concentrations .

Mechanism of Action

EGIS-8332 functions primarily through:

  • Non-Competitive Antagonism: It binds to the AMPA receptor without competing with the natural ligand, thus blocking receptor activation regardless of the receptor's state (open or closed).
  • Reduction of Excitotoxicity: By inhibiting AMPA currents, it prevents excessive calcium influx into neurons, which is crucial during excitotoxic events like seizures or ischemic attacks .

Data Supporting Mechanism

Studies have shown significant reductions in neuronal death in animal models subjected to global cerebral ischemia when treated with EGIS-8332, highlighting its protective effects against excitotoxic damage .

Physical and Chemical Properties Analysis

EGIS-8332 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide but insoluble in water.
  • Storage Conditions: Should be stored dry and dark at temperatures between 0 - 4 °C for short-term or -20 °C for long-term storage.

Relevant Data

The compound has a shelf life exceeding two years if stored correctly, making it suitable for extended research applications .

Applications

The potential applications of EGIS-8332 are vast:

  1. Neurological Disorders: Its primary application lies in treating epilepsy due to its anticonvulsant properties.
  2. Ischemic Stroke Treatment: EGIS-8332 shows promise in reducing infarct size during stroke events, indicating potential therapeutic benefits in acute brain injuries.
  3. Research Tool: As a selective AMPA receptor antagonist, it serves as an important tool in neuropharmacology studies aimed at understanding excitatory neurotransmission and related pathologies .

Properties

CAS Number

220725-87-1

Product Name

Egis-8332

IUPAC Name

7-acetyl-5-(4-aminophenyl)-8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-8-carbonitrile

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C20H18N4O3/c1-12(25)24-20(2,10-21)9-14-7-17-18(27-11-26-17)8-16(14)19(23-24)13-3-5-15(22)6-4-13/h3-8H,9,11,22H2,1-2H3

InChI Key

CBHCOCUJJQDHSR-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)(C)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

EGIS-8332; EGIS 8332; EGIS8332.

Canonical SMILES

CC(=O)N1C(CC2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)(C)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.